N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide
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Overview
Description
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide, also known as CBL0137, is a small molecule that has been studied for its potential anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide is not fully understood. However, it has been shown to interact with various cellular pathways, including the DNA damage response pathway and the NF-κB pathway. It has been proposed that N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide may inhibit the repair of DNA damage, leading to the death of cancer cells. It may also inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth of tumors in animal models. In addition, N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide has been shown to modulate the immune system, leading to the activation of anti-tumor immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide in lab experiments is its potential to sensitize cancer cells to radiation therapy and chemotherapy. This could lead to more effective treatment options for cancer patients. However, one limitation of using N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide is its potential toxicity. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the study of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide. One direction is to further investigate its potential to inhibit the growth of viruses, including HIV and Ebola virus. Another direction is to study its potential to modulate the immune system, leading to the activation of anti-tumor immune responses. Finally, further studies are needed to determine the optimal dosage and treatment regimen for N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide in cancer patients.
Synthesis Methods
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-nitrobenzaldehyde with 2-chloroethylamine to form 4-[bis(2-chloroethyl)amino]benzaldehyde. This intermediate is then reacted with 2-hydroxy-3-methoxybenzaldehyde to form 2-[(4-[bis(2-chloroethyl)amino]phenyl)methylideneamino]-3-methoxyphenol. Finally, this compound is reacted with 2-(7-hydroxy-2-oxochromen-4-yl)acetic acid to form N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide.
Scientific Research Applications
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, it has been shown to sensitize cancer cells to radiation therapy and chemotherapy. N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide has also been studied for its potential to inhibit the growth of viruses, including HIV and Ebola virus.
properties
CAS RN |
14522-20-4 |
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Molecular Formula |
C22H21Cl2N3O4 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide |
InChI |
InChI=1S/C22H21Cl2N3O4/c23-7-9-27(10-8-24)17-3-1-15(2-4-17)14-25-26-21(29)11-16-12-22(30)31-20-13-18(28)5-6-19(16)20/h1-6,12-14,28H,7-11H2,(H,26,29)/b25-14+ |
InChI Key |
RALUPMDCOQIOIS-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1C=NNC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O)N(CCCl)CCCl |
synonyms |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2 -oxo-chromen-4-yl)acetamide |
Origin of Product |
United States |
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